molecular formula C17H18N4OS B6447206 5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2640815-64-9

5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6447206
CAS No.: 2640815-64-9
M. Wt: 326.4 g/mol
InChI Key: LYQVULWOXMGKAW-UHFFFAOYSA-N
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Description

5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a benzothiazole core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

The synthesis of 5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction. This involves reacting the benzothiazole derivative with 1-(2-chloroethyl)pyridine in the presence of a base such as potassium carbonate.

Chemical Reactions Analysis

5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the nitro groups or carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, where various substituents can be introduced.

Scientific Research Applications

5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the treatment of neurological disorders and as an anticancer agent.

    Biological Studies: The compound is used in biological studies to understand its interaction with cellular receptors and enzymes. It is particularly useful in studying the mechanisms of action of piperazine-containing drugs.

    Industrial Applications: In the industrial sector, this compound is explored for its potential use in the synthesis of other pharmacologically active molecules.

Comparison with Similar Compounds

5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of a benzothiazole core and a piperazine moiety, which provides a distinct pharmacological profile compared to other similar compounds.

Properties

IUPAC Name

5-methoxy-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-22-13-5-6-15-14(12-13)19-17(23-15)21-10-8-20(9-11-21)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQVULWOXMGKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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